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molecular formula C13H9ClFNO B8677068 (2-Amino-5-chloro-4-fluoro-phenyl)-phenyl-methanone

(2-Amino-5-chloro-4-fluoro-phenyl)-phenyl-methanone

Cat. No. B8677068
M. Wt: 249.67 g/mol
InChI Key: RWKKNMKXBANZBS-UHFFFAOYSA-N
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Patent
US09199938B2

Procedure details

A solution of phenylmagnesium bromide (7.18 ml, 3M solution in diethyl ether, 21.5 mmol) in diethyl ether (15 ml) was added to a solution of 2-amino-5-chloro-4-fluoro-benzonitrile (1225 mg, 7.18 mmol) in diethyl ether (20 ml) at 0° C. The reaction mixture was then stirred at reflux for 2 h, cooled to room temperature and quenched carefully by addition of 2N HCl (˜40 ml). The mixture was heated to 55° C. for 3 h and then cooled to room temperature again. 3N NaOH (˜20 ml) was added carefully at 0° C. to adjust the pH to 9. The mixture was extracted with EtOAc and the combined extracts were washed with brine, dried with Na2SO4 and evaporated. The remaining residue was purified by column chromatography (silica gel, heptane/EtOAc 95:5-90:10) to afford the title compound (1667 mg, 93%) as yellow solid. MS (ESI): 250.3 (M+H)+.
Quantity
7.18 mL
Type
reactant
Reaction Step One
Quantity
1225 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:9][C:10]1[CH:17]=[C:16]([F:18])[C:15]([Cl:19])=[CH:14][C:11]=1[C:12]#N.C([O:22]CC)C>>[NH2:9][C:10]1[CH:17]=[C:16]([F:18])[C:15]([Cl:19])=[CH:14][C:11]=1[C:12]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:22]

Inputs

Step One
Name
Quantity
7.18 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
1225 mg
Type
reactant
Smiles
NC1=C(C#N)C=C(C(=C1)F)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched carefully by addition of 2N HCl (˜40 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 55° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature again
ADDITION
Type
ADDITION
Details
3N NaOH (˜20 ml) was added carefully at 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified by column chromatography (silica gel, heptane/EtOAc 95:5-90:10)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)F)Cl)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1667 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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